

# Technical Guide: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

Cat. No.: B3028503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde**, a notable member of the benzodioxole class of organic compounds, is a subject of growing interest within the scientific community. This polyphenolic aldehyde, found in natural sources such as *Sargentodoxa cuneata* and *Melissa officinalis*, has demonstrated significant biological activity, particularly as a potent antioxidant.[1][2] Its structural similarity to other well-known aromatic aldehydes like vanillin and piperonal further underscores its potential for investigation in various applications, including pharmaceuticals and flavor chemistry.[3] This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthetic approach, its known biological activity with associated experimental protocols, and a discussion of its potential mechanisms of action.

## Physicochemical Properties

**2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde** is a solid at room temperature.[4] The core molecular structure consists of a benzene ring fused to a dioxole ring, with a dihydroxyphenyl substituent. The molecular formula is  $C_{14}H_{10}O_5$ . [2][4]

Property	Value	Source
Molecular Weight	258.23 g/mol	[2][4]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>5</sub>	[2][4]
CAS Number	213903-67-4	[2]
Physical State	Solid	[4]
Melting Point	131 - 137 °C	[4]
IUPAC Name	2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde	[4]
Synonyms	Heliotropin, Piperonyl aldehyde, Protocatechuic aldehyde methylene ether, 3,4-methylenedioxybenzaldehyde	[3]

## Synthesis

While a specific, detailed synthesis for **2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde** is not widely published, a plausible synthetic route can be proposed based on established methods for the formation of benzodioxoles. A common approach involves the condensation of a catechol with an aldehyde or its equivalent. In this case, the synthesis could be envisioned as the reaction of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) with a protected form of piperonal, followed by deprotection. A representative multi-step synthesis is outlined below.

## Representative Synthetic Protocol

### Step 1: Protection of the Aldehyde Group of Piperonal

- Piperonal (1 equivalent) is dissolved in toluene.
- Ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid are added.
- The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the protected piperonal.

#### Step 2: Reaction with 3,4-Dihydroxybenzaldehyde

- The protected piperonal (1 equivalent) and 3,4-dihydroxybenzaldehyde (1 equivalent) are dissolved in a suitable aprotic solvent, such as dichloromethane.
- A Lewis acid catalyst (e.g., boron trifluoride etherate) is added dropwise at 0 °C.
- The reaction is stirred at room temperature and monitored by TLC.
- Once the reaction is complete, it is quenched by the slow addition of water.
- The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

#### Step 3: Deprotection of the Aldehyde Group

- The product from Step 2 is dissolved in a mixture of acetone and water.
- A catalytic amount of a strong acid (e.g., hydrochloric acid) is added.
- The mixture is stirred at room temperature until deprotection is complete, as indicated by TLC.
- The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, **2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde**.

## Biological Activity and Experimental Protocols

The most prominently reported biological activity of **2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde** is its antioxidant capacity. It has been shown to be a potent scavenger of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with a reported IC<sub>50</sub> value of 2.9 μM.<sup>[1][2]</sup>

### DPPH Radical Scavenging Assay Protocol

The following is a general protocol for determining the antioxidant activity of a phenolic compound using the DPPH assay.

Materials:

- **2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- 96-well microplate
- Microplate reader

Procedure:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- **Preparation of Test Compound Stock Solution:** Prepare a stock solution of **2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde** in methanol.
- **Serial Dilutions:** Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

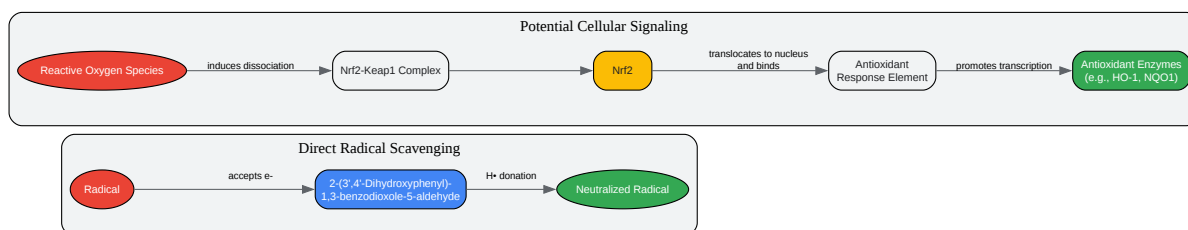
- Assay:
  - In a 96-well microplate, add a specific volume of each concentration of the test compound solution to different wells.
  - Add the DPPH solution to each well.
  - For the control, add methanol instead of the test compound.
  - For the blank, add methanol instead of the DPPH solution.
- Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:  
  
$$\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$
  
  
Where  $A_{\text{control}}$  is the absorbance of the control and  $A_{\text{sample}}$  is the absorbance of the test compound.
- Determination of  $IC_{50}$ : The  $IC_{50}$  value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

## Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds like **2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde** is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of the catechol (3,4-dihydroxyphenyl) moiety is crucial for this activity.

While specific studies on the signaling pathways modulated by this particular compound are limited, phenolic antioxidants are known to influence cellular processes beyond direct radical scavenging. They can potentially modulate the activity of key signaling pathways involved in the cellular stress response, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-

Antioxidant Response Element) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.



[Click to download full resolution via product page](#)

**Figure 1.** Proposed antioxidant mechanism.

## Conclusion

**2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde** is a promising natural product with significant antioxidant properties. Its well-defined structure and potent activity make it a compelling candidate for further research in drug discovery and development, particularly in the context of diseases associated with oxidative stress. Future studies should focus on elucidating its specific molecular targets and its effects on cellular signaling pathways to fully realize its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Piperonal - Wikipedia [en.wikipedia.org]
- 4. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C<sub>14</sub>H<sub>10</sub>O<sub>5</sub> | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028503#2-3-4-dihydroxyphenyl-1-3-benzodioxole-5-aldehyde-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)